Meta-Bromo Substitution on the C2-Benzylthio Moiety Dramatically Enhances MAO-B Inhibitory Potency
In a focused SAR study of 2-substituted 4(3H)-quinazolinone thioethers, compounds bearing a meta-halogen (Cl, Br, I) on the benzylthio ring displayed IC50 values <1 μM against recombinant human MAO-B. The unsubstituted benzylthio analog exhibited an IC50 of 3.03 μM, representing at least a 3-fold loss in potency. The most potent compound in the series, 2-[(3-iodobenzyl)thio]quinazolin-4(3H)-one, achieved an IC50 of 0.142 μM and a Ki of 0.068 μM [1]. While the title compound includes an additional N3-(4-methoxyphenyl) substituent not present in the reference series, the meta-bromo pharmacophore is directly transferable and predicts similarly enhanced MAO-B binding.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 <1 μM based on meta-bromo SAR; exact value not determined in published studies |
| Comparator Or Baseline | Unsubstituted benzylthio analog: IC50 = 3.03 μM; meta-iodo analog: IC50 = 0.142 μM |
| Quantified Difference | Meta-halogen substitution improves potency by >3-fold over unsubstituted; meta-iodo achieves 21-fold improvement |
| Conditions | Recombinant human MAO-B, benzylamine substrate, spectrophotometric assay [1] |
Why This Matters
For researchers developing MAO-B inhibitors for Parkinson's disease or depression, the meta-bromo benzylthio motif is a critical potency determinant that cannot be replicated by para-substituted or unsubstituted analogs.
- [1] Qhobosheane MA, Petzer A, Petzer JP, Legoabe LJ. Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors. Bioorg Med Chem. 2018;26(20):5530-5540. View Source
